molecular formula C17H15Cl2N3O4 B11558663 N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxopropanamide

N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxopropanamide

Cat. No.: B11558663
M. Wt: 396.2 g/mol
InChI Key: NMJOEFAZDSMGLH-AWQFTUOYSA-N
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Description

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of dichlorophenyl and hydroxy-methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves the reaction of 3,4-dichlorophenylamine with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a Schiff base intermediate, which is subsequently converted to the final product through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yield and purity of the final product. Key parameters such as reaction time, temperature, and catalyst concentration are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DICHLOROPHENYL)-1-NAPHTHAMIDE
  • N-(3,4-DICHLOROPHENYL)-2,4-DIFLUOROBENZAMIDE
  • N-(3,4-DICHLOROPHENYL)-3-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPIONAMIDE

Uniqueness

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is unique due to its specific combination of dichlorophenyl and hydroxy-methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15Cl2N3O4

Molecular Weight

396.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C17H15Cl2N3O4/c1-26-15-6-10(2-5-14(15)23)9-20-22-17(25)8-16(24)21-11-3-4-12(18)13(19)7-11/h2-7,9,23H,8H2,1H3,(H,21,24)(H,22,25)/b20-9+

InChI Key

NMJOEFAZDSMGLH-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

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